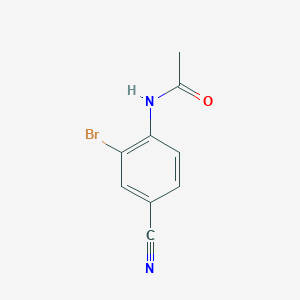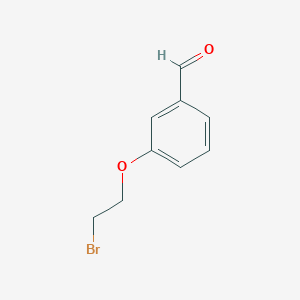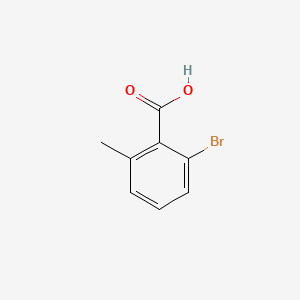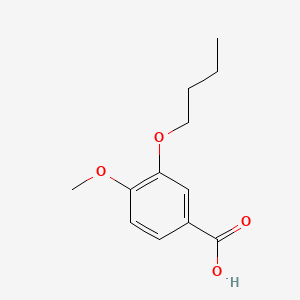
2,3,6-三氟吡啶
描述
2,3,6-Trifluoropyridine is a useful research compound. Its molecular formula is C5H2F3N and its molecular weight is 133.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,6-Trifluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,6-Trifluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
2,3,6-三氟吡啶: 被广泛用作有机合成中的中间体 . 它的吸电子三氟甲基基团增强了相邻官能团的反应活性,使其成为构建复杂有机分子的宝贵结构单元。
药物研发
在制药行业,2,3,6-三氟吡啶用作合成多种药物的前体 . 氟原子的引入可以显著改变药物化合物的生物活性,通常导致提高的疗效和稳定性。
农业化学
该化合物用于农药的开发,例如除草剂和杀虫剂 . 包括2,3,6-三氟吡啶在内的氟化吡啶已被证明具有增强的生物活性和环境稳定性。
放射性标记化合物
2,3,6-三氟吡啶: 用于合成F-18标记的吡啶,这在癌症治疗的局部放射治疗中很重要 . 这些化合物也是各种生物学应用中的潜在成像剂,有助于诊断和研究疾病。
氟化学研究
作为一种氟化化合物,2,3,6-三氟吡啶在氟化学研究中很重要 . 研究人员探索其反应性和性质,以扩展对C-F键形成及其在化学各个领域的意义的理解。
安全和危害
2,3,6-Trifluoropyridine is considered hazardous . It is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
作用机制
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
The mode of action of 2,3,6-Trifluoropyridine involves its interaction with its targets. The atom of fluorine which is taking place in the position 2, is most nucleophilic. Therefore, reactions with nucleophilic reagents proceed highly regioselectively .
Biochemical Pathways
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The compound has a molecular weight of 13307 , which may influence its bioavailability.
Result of Action
The compound’s rotational spectrum has been investigated, providing insights into its molecular structure .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
2,3,6-Trifluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This fluorination process is essential for enhancing the metabolic stability and bioavailability of pharmaceuticals. The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of fluorinated metabolites, which are often more resistant to metabolic degradation .
Cellular Effects
2,3,6-Trifluoropyridine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s presence can alter the activity of specific kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 2,3,6-Trifluoropyridine may modulate the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2,3,6-Trifluoropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by interacting with their active sites or allosteric sites. This can lead to changes in the catalytic activity of these enzymes, affecting metabolic pathways and cellular functions. Additionally, 2,3,6-Trifluoropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6-Trifluoropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3,6-Trifluoropyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,3,6-Trifluoropyridine can vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biological effects are observed. High doses of 2,3,6-Trifluoropyridine may cause toxicity, including liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
2,3,6-Trifluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more hydrophilic and easier to excrete. Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of 2,3,6-Trifluoropyridine, while conjugation reactions with molecules like glucuronic acid or sulfate can further enhance its excretion .
Transport and Distribution
Within cells and tissues, 2,3,6-Trifluoropyridine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 2,3,6-Trifluoropyridine may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 2,3,6-Trifluoropyridine is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,3,6-Trifluoropyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
2,3,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIANGJWPJFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382559 | |
| Record name | 2,3,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-18-3 | |
| Record name | 2,3,6-Trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do NMR studies provide about the structure of 2,3,6-Trifluoropyridine and its derivatives?
A: Nuclear magnetic resonance (NMR) spectroscopy proves invaluable in elucidating the structure of 2,3,6-Trifluoropyridine and related compounds. [] Researchers utilized [AMX]2 fluorine NMR to analyze two isomers of hexafluorodiazabiphenylene, a compound derived from 2,3,6-trifluoropyridine-4,5-dicarboxylic acid. This analysis, coupled with insights from nuclear Overhauser experiments, provided valuable information about the relative signs of nJFF (fluorine-fluorine coupling constants) within the molecule. This data helps scientists understand the spatial arrangement of fluorine atoms and their influence on the molecule's overall structure.
Q2: How does fluorination impact the geometry of the pyridine ring in 2,3,6-Trifluoropyridine?
A: Pulsed jet Fourier transform microwave spectroscopy provided precise rotational constants for 2,3,6-Trifluoropyridine and its isotopologues. [] These constants, along with anharmonic vibrational corrections, enabled the determination of a semi-experimental equilibrium structure. This research revealed how the presence of fluorine atoms, being highly electronegative, influences the bond lengths and angles within the pyridine ring system.
Q3: How does 2,3,6-Trifluoropyridine behave in Diels-Alder reactions compared to its chlorinated analog, Trichloro-1,2,4-triazine?
A: Interestingly, 2,3,6-Trifluoropyridine exhibits different reactivity compared to Trichloro-1,2,4-triazine in Diels-Alder reactions with olefins. [] While Trichloro-1,2,4-triazine readily undergoes Diels-Alder reactions with various olefins to yield substituted dichloropyridines, 2,3,6-Trifluoropyridine predominantly forms products arising from the addition of a second olefin molecule to an intermediate dihydropyridine. This difference in reactivity highlights the significant impact of fluorine substitution on the reaction pathway and product distribution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















